molecular formula C9H8F2N2 B13050492 3-Amino-3-(2,6-difluorophenyl)propanenitrile

3-Amino-3-(2,6-difluorophenyl)propanenitrile

Cat. No.: B13050492
M. Wt: 182.17 g/mol
InChI Key: NCBXVZAZTYIJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(2,6-difluorophenyl)propanenitrile is a chemical compound with the molecular formula C9H8F2N2 and a molecular weight of 182.17 g/mol . This compound is characterized by the presence of an amino group, a nitrile group, and two fluorine atoms attached to a phenyl ring. It is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

The synthesis of 3-Amino-3-(2,6-difluorophenyl)propanenitrile typically involves the reaction of 2,6-difluorobenzaldehyde with an appropriate amine and a cyanide source under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Amino-3-(2,6-difluorophenyl)propanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-Amino-3-(2,6-difluorophenyl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Researchers use this compound to study its effects on biological systems and its potential as a bioactive molecule.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,6-difluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in its reactivity and binding to target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-Amino-3-(2,6-difluorophenyl)propanenitrile can be compared with similar compounds such as:

Properties

Molecular Formula

C9H8F2N2

Molecular Weight

182.17 g/mol

IUPAC Name

3-amino-3-(2,6-difluorophenyl)propanenitrile

InChI

InChI=1S/C9H8F2N2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2

InChI Key

NCBXVZAZTYIJFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CC#N)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.